molecular formula C20H32N2O2 B2937415 N,N,N',N'-Tetraisopropylphthalamide CAS No. 201416-99-1

N,N,N',N'-Tetraisopropylphthalamide

Cat. No.: B2937415
CAS No.: 201416-99-1
M. Wt: 332.488
InChI Key: BTZKEKFIYZQZKV-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraisopropylphthalamide is an organic compound with the molecular formula C20H32N2O2 and a molecular weight of 332.488 g/mol. This compound is characterized by its phthalimide backbone and the presence of four isopropyl groups attached to the nitrogen atoms. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraisopropylphthalamide typically involves the reaction of phthalic anhydride with isopropylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetraisopropylphthalamide is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraisopropylphthalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N,N’,N’-Tetraisopropylphthalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraisopropylphthalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethylphthalamide
  • N,N,N’,N’-Tetraethylphthalamide
  • N,N,N’,N’-Tetrapropylphthalamide

Uniqueness

N,N,N’,N’-Tetraisopropylphthalamide is unique due to its specific isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

1-N,1-N,2-N,2-N-tetra(propan-2-yl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-13(2)21(14(3)4)19(23)17-11-9-10-12-18(17)20(24)22(15(5)6)16(7)8/h9-16H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZKEKFIYZQZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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